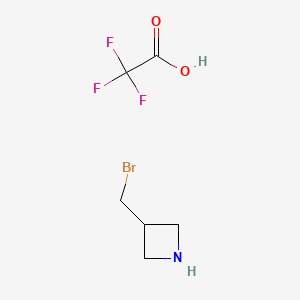
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is a heterocyclic compound that features a four-membered azetidine ring with a bromomethyl group and a trifluoroacetate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate typically involves the bromination of azetidine derivatives. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The reaction conditions often involve the use of potassium carbonate as a base at elevated temperatures in a solvent system such as acetonitrile and methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Cycloaddition Reactions: These reactions often require photochemical conditions or the presence of catalysts to proceed efficiently.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Cycloaddition Products: These reactions can yield complex bicyclic or polycyclic structures.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and the formation of new chemical bonds .
Comparación Con Compuestos Similares
Aziridine Derivatives: These compounds also feature a strained nitrogen-containing ring but differ in ring size and reactivity.
Azetidine-3-carboxylic Acid Derivatives: These compounds share the azetidine ring but have different substituents, leading to varied chemical properties and applications.
Uniqueness: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is unique due to its combination of a bromomethyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H9BrF3NO2 |
|---|---|
Peso molecular |
264.04 g/mol |
Nombre IUPAC |
3-(bromomethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8BrN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
Clave InChI |
HSQZKFOBCBMSFR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CBr.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



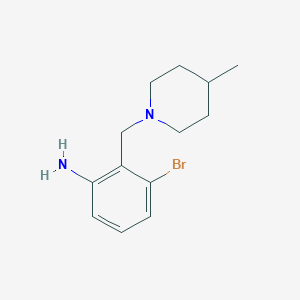
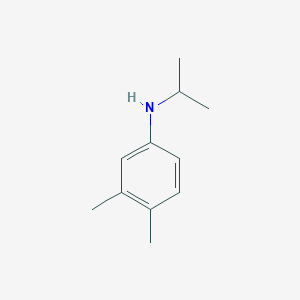
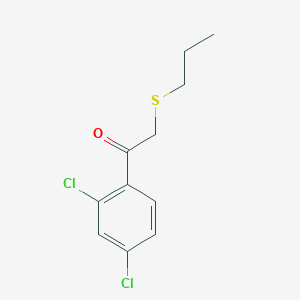
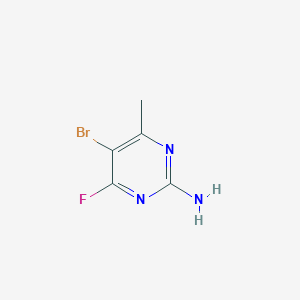

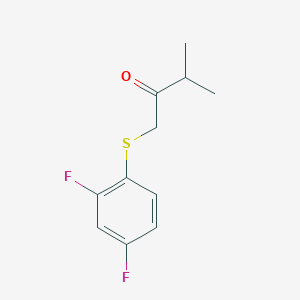

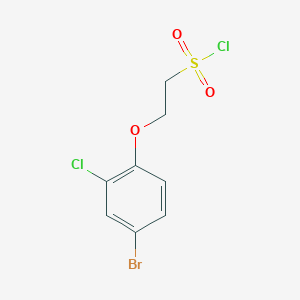
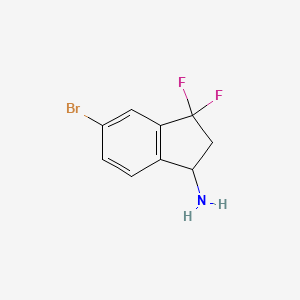

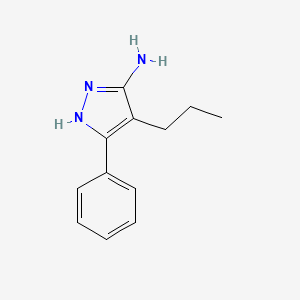
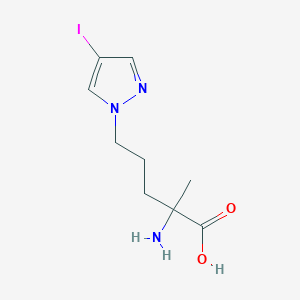
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
